molecular formula C15H15NO3S B2904959 Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone CAS No. 2034287-88-0

Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone

Cat. No.: B2904959
CAS No.: 2034287-88-0
M. Wt: 289.35
InChI Key: ZUUOSIQKEHBOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is a compound that belongs to the class of heterocyclic organic compounds. It features a furan ring, a thiazolidine ring, and a methoxyphenyl group. The presence of these functional groups makes it an interesting molecule for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone typically involves the reaction of furan-3-carboxaldehyde with 3-methoxyphenylamine and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade solvents and reagents. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its furan, thiazolidine, and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

furan-3-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-18-13-4-2-3-11(9-13)15-16(6-8-20-15)14(17)12-5-7-19-10-12/h2-5,7,9-10,15H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUOSIQKEHBOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.